molecular formula C8H8Br2N2 B2816023 2-(bromomethyl)-1H-1,3-benzodiazole hydrobromide CAS No. 2089325-93-7

2-(bromomethyl)-1H-1,3-benzodiazole hydrobromide

Cat. No.: B2816023
CAS No.: 2089325-93-7
M. Wt: 291.974
InChI Key: GOFXLXSUSJBDSX-UHFFFAOYSA-N
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Description

2-(bromomethyl)-1H-1,3-benzodiazole hydrobromide is a chemical compound that belongs to the class of benzimidazole derivatives. It is characterized by the presence of a bromomethyl group attached to the benzimidazole ring. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(bromomethyl)-1H-1,3-benzodiazole hydrobromide typically involves the bromination of 1H-benzo[d]imidazole. The reaction is carried out using bromine or a bromine-containing reagent in the presence of a suitable solvent. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The final product is purified through crystallization or other suitable purification techniques to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

2-(bromomethyl)-1H-1,3-benzodiazole hydrobromide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding benzimidazole derivatives with different functional groups.

    Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl-substituted benzimidazole derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and various amines are commonly used. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in suitable solvents.

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different functional groups depending on the reagents and conditions used.

Scientific Research Applications

2-(bromomethyl)-1H-1,3-benzodiazole hydrobromide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new chemical reactions and methodologies.

    Biology: The compound is used in the study of biological systems, particularly in the development of inhibitors for enzymes and receptors. It can also be used in the synthesis of biologically active molecules.

    Medicine: Research into potential therapeutic applications includes the development of new drugs targeting specific diseases. The compound’s ability to interact with biological targets makes it a candidate for drug discovery.

    Industry: It is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(bromomethyl)-1H-1,3-benzodiazole hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The benzimidazole ring can also interact with aromatic residues in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-1H-benzo[d]imidazole hydrobromide
  • 2-(Iodomethyl)-1H-benzo[d]imidazole hydrobromide
  • 2-(Methyl)-1H-benzo[d]imidazole hydrobromide

Uniqueness

2-(bromomethyl)-1H-1,3-benzodiazole hydrobromide is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and methyl analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific reactions and applications that its analogs may not be as effective in.

Properties

IUPAC Name

2-(bromomethyl)-1H-benzimidazole;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2.BrH/c9-5-8-10-6-3-1-2-4-7(6)11-8;/h1-4H,5H2,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOFXLXSUSJBDSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CBr.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2089325-93-7
Record name 2-(bromomethyl)-1H-1,3-benzodiazole hydrobromide
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